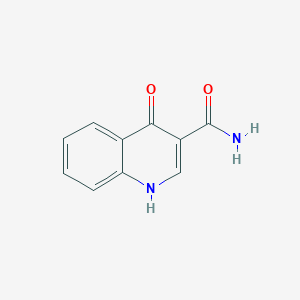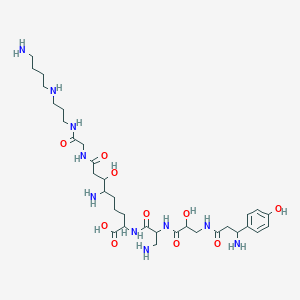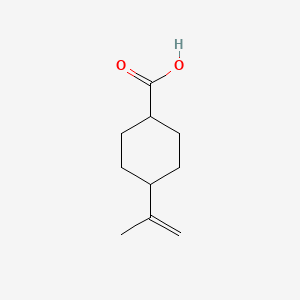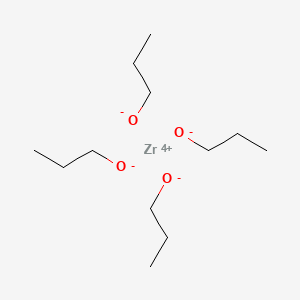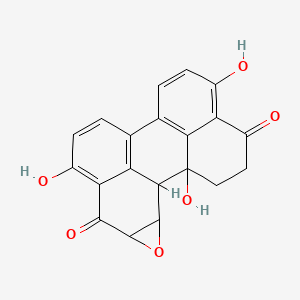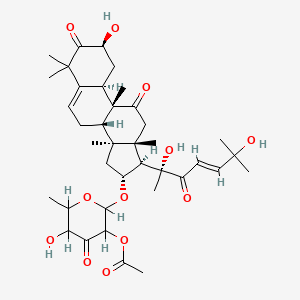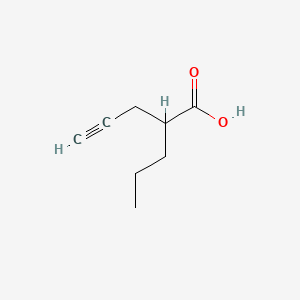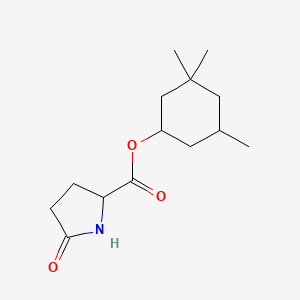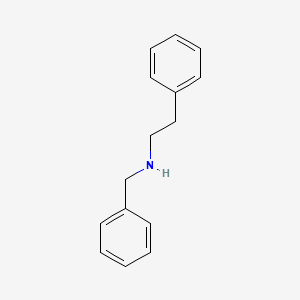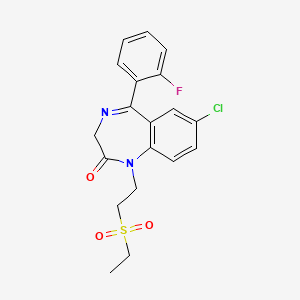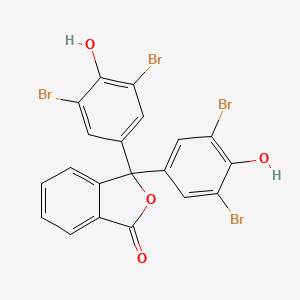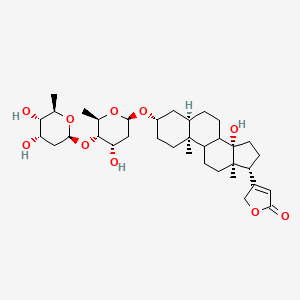
Digitoxin digitoxoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is used in the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure . This compound is known for its ability to inhibit the sodium-potassium adenosine triphosphatase membrane pump, leading to increased intracellular sodium and calcium concentrations, which in turn enhances cardiac contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Digitoxin digitoxoside can be synthesized through the glycosylation of digitoxigenin with digitoxose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound involves the extraction of digitoxin from Digitalis purpurea, followed by enzymatic or chemical glycosylation to attach digitoxose units. The process includes purification steps such as crystallization and chromatography to obtain the final product .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly at the hydroxyl groups of the digitoxose units.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Dehydro-digitoxosides are formed as major products.
Reduction: Reduced forms of this compound.
Substitution: Various analogs with modified glycosidic bonds.
Scientific Research Applications
Digitoxin digitoxoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular signaling pathways and ion transport mechanisms.
Industry: Utilized in the pharmaceutical industry for the production of cardiac glycoside medications.
Mechanism of Action
Digitoxin digitoxoside exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparison with Similar Compounds
Digoxin: Similar in structure and effects but has a shorter half-life and is eliminated via the kidneys.
Digitoxigenin: A precursor to digitoxin digitoxoside with similar cardiac effects.
Gitoxin: Another cardiac glycoside with similar therapeutic uses.
Uniqueness: this compound is unique due to its longer half-life compared to digoxin, making it suitable for patients with poor or erratic kidney function. Its lipophilic nature allows for hepatic elimination, which is advantageous in certain clinical scenarios .
Properties
CAS No. |
16479-50-8 |
|---|---|
Molecular Formula |
C35H54O10 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24+,25-,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1 |
InChI Key |
CERUVRSAHAFOLZ-IQVVVBTISA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |
Key on ui other cas no. |
16479-50-8 |
Synonyms |
digitoxigenin-bis(digitoxoside) DT-BIS(DT) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


